molecular formula C16H15Cl2N3O3 B5701643 4-{4-[(2E)-3-(3,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID

4-{4-[(2E)-3-(3,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID

Cat. No.: B5701643
M. Wt: 368.2 g/mol
InChI Key: YBEPWOZQSSZTHU-GQCTYLIASA-N
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Description

4-{4-[(2E)-3-(3,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2E)-3-(3,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Dichlorophenyl Intermediate: This involves the reaction of 3,4-dichlorobenzaldehyde with an appropriate amine to form the corresponding imine.

    Pyrazole Ring Formation: The imine is then reacted with hydrazine to form the pyrazole ring.

    Amidation: The pyrazole intermediate is then reacted with butanoic acid under amidation conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2E)-3-(3,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{4-[(2E)-3-(3,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{4-[(2E)-3-(3,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylacetic Acid: Similar in structure but lacks the pyrazole ring.

    3,4-Dichlorophenylpropionic Acid: Similar in structure but lacks the pyrazole ring and the amide linkage.

Uniqueness

4-{4-[(2E)-3-(3,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is unique due to its combination of a pyrazole ring and a dichlorophenyl group, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

4-[4-[[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3/c17-13-5-3-11(8-14(13)18)4-6-15(22)20-12-9-19-21(10-12)7-1-2-16(23)24/h3-6,8-10H,1-2,7H2,(H,20,22)(H,23,24)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEPWOZQSSZTHU-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NC2=CN(N=C2)CCCC(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)NC2=CN(N=C2)CCCC(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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